![molecular formula C13H19NO2 B154933 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde CAS No. 128501-82-6](/img/structure/B154933.png)

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

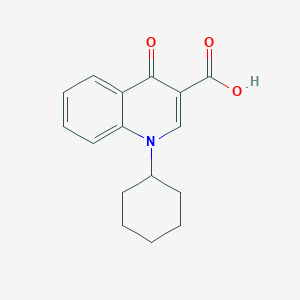

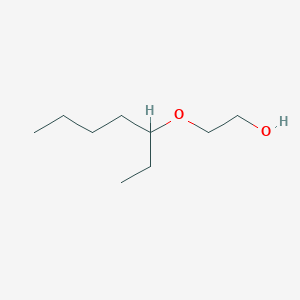

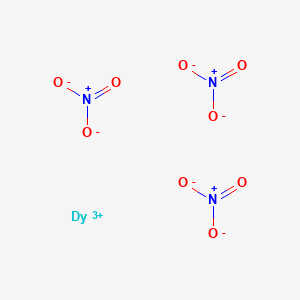

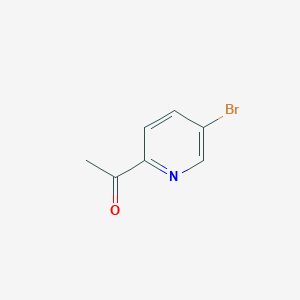

“3-[(Diethylamino)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of vanillin (4-hydroxy-3-methoxy benzaldehyde), formaldehyde, and diethylamine in ethanol . The reaction is carried out in a round-bottomed flask fitted with a reflux condenser .Molecular Structure Analysis

The SMILES string of this compound is O=CC1=CC(CN(CC)CC)=C(OC)C=C1 . This indicates that the compound contains a benzene ring with a methoxy group (OC) and a diethylaminomethyl group (CN(CC)CC) attached to it .Physical And Chemical Properties Analysis

This compound is a solid . It is classified as Acute Tox. 4 Oral under the GHS07 hazard classification . It has a storage class code of 13, which corresponds to non-combustible solids . The flash point is not applicable .Scientific Research Applications

Fluorescence Sensing of Superoxide Anion

The compound has been utilized in the development of fluorescent probes for the detection of superoxide anions in solutions. This application takes advantage of the aromatization process of the compound, which allows for selective and sensitive detection of these reactive oxygen species .

Chemosensing of Nerve Agents

Researchers have synthesized derivatives of this compound that exhibit fluorescence quenching upon exposure to nerve agent simulants like diethylchlorophosphate (DCP). This provides a basis for the rapid and sensitive detection of nerve agents, which is crucial for both military and civilian protection against chemical threats .

Two-Photon Fluorescence for Bio-imaging

The compound’s derivatives have shown potential in two-photon fluorescence upon illumination with near-infrared laser pulses. This application is significant for bio-imaging, as it allows for the observation of biological processes in real-time with minimal photodamage to the cells .

Cellular Uptake Studies

Due to its fluorescent properties, the compound can be used to study cellular uptake mechanisms. This is particularly useful in understanding how cells interact with various substances, which can inform drug delivery systems and therapeutic interventions .

Safety and Hazards

properties

IUPAC Name |

3-(diethylaminomethyl)-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINHGROAQWCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343608 |

Source

|

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

CAS RN |

128501-82-6 |

Source

|

| Record name | 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(diethylamino)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)